molecular formula C21H20N4O3 B2803023 N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide CAS No. 2034350-51-9

N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2803023
CAS No.: 2034350-51-9
M. Wt: 376.416
InChI Key: CJXQVCSFWQXTFT-UHFFFAOYSA-N
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Description

“N-(3-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)phenyl)acetamide” is a compound that contains a 1,2,4-oxadiazole moiety . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has been a topic of interest for many research groups . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxyl amine hydrate to get amidoxime followed by cyclization using acyl chloride and O-arylation using 4-chloro-N-methylpicolinamide .


Molecular Structure Analysis

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the substituents present in the molecule . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxyl amine hydrate to get amidoxime followed by cyclization using acyl chloride and O-arylation using 4-chloro-N-methylpicolinamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles depend on their structure and the substituents they carry . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .

Scientific Research Applications

Chemical Structure Analysis and Synthesis

  • A study detailed the synthesis and NMR analysis of a novel 1,3,4-oxadiazole derivative, shedding light on the compound's structural intricacies, including isomer ratios and coupling constants. The research provided insights into the compound's structural properties, which are crucial for understanding its potential applications in various scientific fields (Li Ying-jun, 2012).

Biological Activity and Pharmacological Potential

  • Antimicrobial Activity:

    • A series of compounds featuring 1,3,4-oxadiazole structures were synthesized and assessed for antimicrobial and hemolytic activities. Notably, the compounds exhibited variable antimicrobial effectiveness against selected microbial species, highlighting the potential utility of these compounds in developing new antimicrobial agents (Samreen Gul et al., 2017).
    • Another research synthesized derivatives of 1,3,4-oxadiazole with a focus on antibacterial properties, finding significant activity in the newly synthesized compounds, which emphasizes the potential of these compounds in therapeutic applications targeting bacterial infections (K. Ramalingam et al., 2019).
  • Pharmacological Evaluation:

    • Compounds containing the 1,3,4-oxadiazole moiety were computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, and anti-inflammatory actions. This comprehensive study highlights the multifaceted biological activities of these compounds, providing a foundation for their potential therapeutic applications (M. Faheem, 2018).

Chemical Reactions and Transformations

  • A study explored the photochemical cleavage of N-O bonds in 1,2,4-oxadiazolines, a reaction that takes place under mild conditions. This research provides valuable information on the chemical behavior of these compounds, which is essential for their manipulation and application in various scientific domains (G. Srimannarayana et al., 1970).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazoles depend on their specific structure and use . It’s important to handle these compounds with care and follow appropriate safety measures.

Properties

IUPAC Name

N-[3-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-14(26)23-17-9-5-8-16(10-17)21(27)25-11-18(15-6-3-2-4-7-15)19(12-25)20-22-13-28-24-20/h2-10,13,18-19H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXQVCSFWQXTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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